

Unveiling the Dual-Faceted Nature of NSC 228155: An In-Depth Technical Guide

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Compound of Interest

Compound Name: NSC 228155

Cat. No.: B15603303

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NSC 228155 (CAS Number: 113104-25-9) is a small molecule of significant interest in cellular signaling and cancer research. This nitro-benzoxadiazole (NBD) compound exhibits a unique dual mechanism of action, functioning as both an activator of the Epidermal Growth Factor Receptor (EGFR) and a potent inhibitor of the KIX-KID protein-protein interaction.^{[1][2]} This technical guide provides a comprehensive overview of **NSC 228155**, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex signaling pathways.

Chemical and Physical Properties

NSC 228155, also known as 4-Nitro-7-((1-oxidopyridin-2-yl)sulfanyl)-2,1,3-benzoxadiazole, is a powder with a molecular weight of 290.25 g/mol and an empirical formula of C₁₁H₆N₄O₄S.^[3] It is soluble in DMSO.^[4]

Property	Value	Reference
CAS Number	113104-25-9	[3]
Molecular Formula	C ₁₁ H ₆ N ₄ O ₄ S	[3]
Molecular Weight	290.25	[3]
Appearance	Powder	[3]
Solubility	DMSO: 10 mg/mL (34.45 mM)	[4]

Mechanism of Action 1: EGFR Activation

NSC 228155 functions as an allosteric activator of EGFR. It binds directly to the dimerization domain II of the soluble EGF receptor (sEGFR), promoting the formation of stable receptor dimers.[3][4] This dimerization is a critical step in EGFR activation, leading to the autophosphorylation of specific tyrosine residues within the intracellular domain of the receptor.[5][6]

The activation of EGFR by **NSC 228155** is mechanistically linked to the intracellular generation of hydrogen peroxide (H₂O₂).[4][7] This process involves the stable dimerization of Cu/Zn superoxide dismutase 1 (SOD1), which in turn leads to an accumulation of intracellular H₂O₂. [7] The generated H₂O₂ contributes to the activation of the EGFR catalytic site and the inactivation of protein tyrosine phosphatase PTP-1B, an enzyme that would otherwise dephosphorylate and inactivate EGFR.[7]

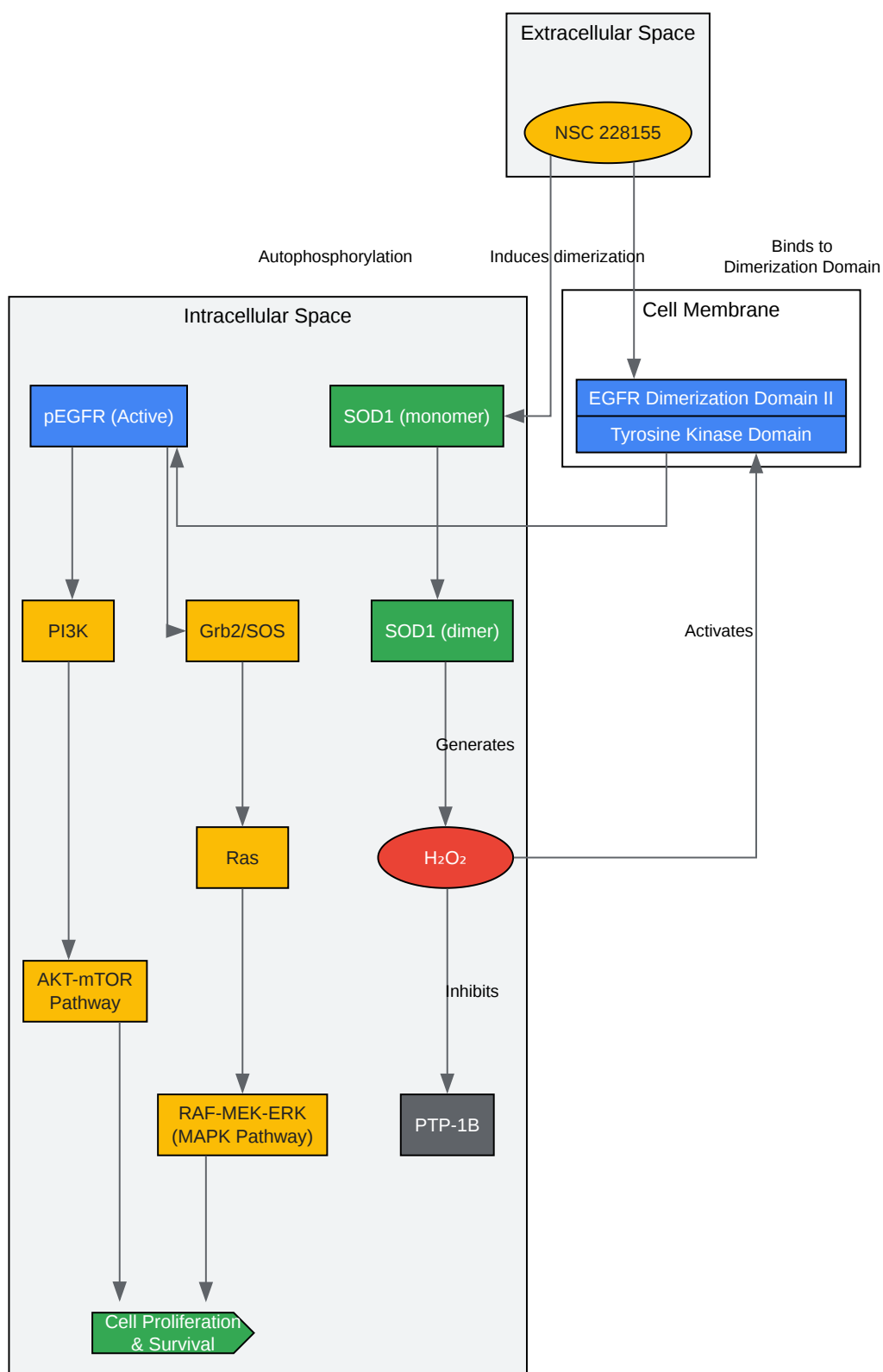
This activation of EGFR by **NSC 228155** initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are pivotal in regulating cell proliferation, survival, and differentiation.[1][8]

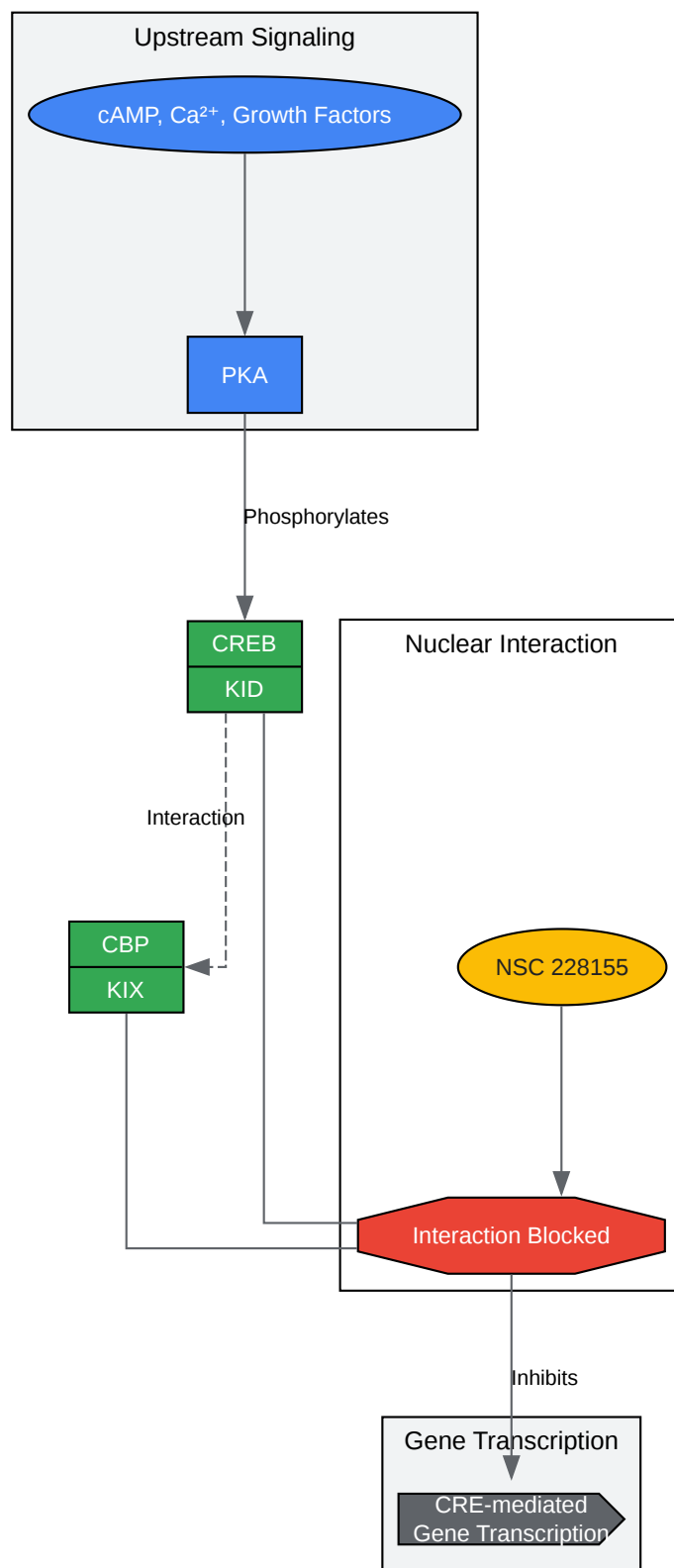
Quantitative Data: EGFR Activation

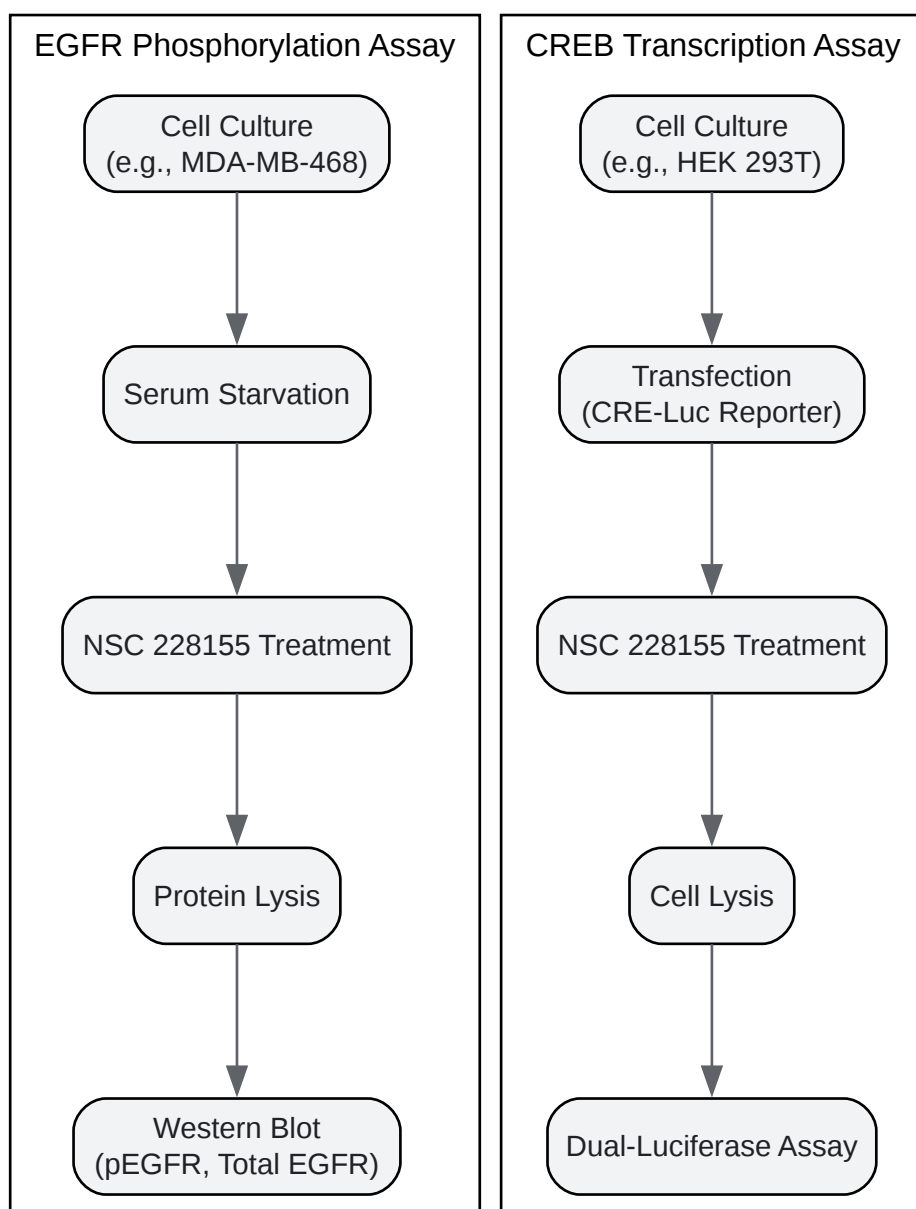
Parameter	Value	Cell Line	Assay	Reference
EC ₅₀ (Tyr1068 phosphorylation)	52 µM	MDA-MB-468	Western Blot	[3]
Effective Concentration	100 µM	MDA-MB-468	Western Blot	[2]

Transactivation of Other Receptor Tyrosine Kinases

NSC 228155 has been shown to promote the transactivation of several other receptor tyrosine kinases (RTKs) in addition to EGFR, including ErbB2, ErbB3, Insulin Receptor (Insulin R), and Insulin-like Growth Factor 1 Receptor (IGF-1R).^[4]







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